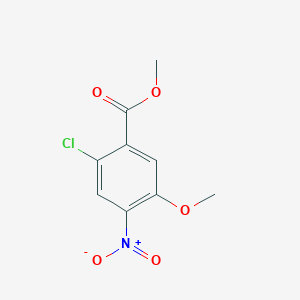

Methyl 2-chloro-5-methoxy-4-nitrobenzoate

Descripción

Methyl 2-chloro-5-methoxy-4-nitrobenzoate (CAS: 1349744-88-2) is a substituted benzoate ester with a molecular weight of 245.62 g/mol and a purity of 97% . Its structure features three key substituents: a chlorine atom at position 2, a methoxy group at position 5, and a nitro group at position 4 on the benzene ring. This compound is primarily utilized in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals.

Propiedades

IUPAC Name |

methyl 2-chloro-5-methoxy-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)6(10)4-7(8)11(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVQUCAIJKTZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-chloro-5-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through its functional groups, which interact with various molecular targets. The nitro group, for instance, can undergo reduction to form reactive intermediates that may interact with biological molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituent positions, molecular weights, and commercial availability.

Molecular weights marked with an asterisk () are calculated based on molecular formulas due to lack of explicit data in the evidence.

Key Structural and Reactivity Differences

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in all analogs strongly withdraws electron density, directing electrophilic substitution to specific positions. For example, in this compound, the nitro group at position 4 deactivates the ring, making it less reactive toward electrophiles compared to analogs lacking NO₂ . Chlorine and fluorine atoms further enhance deactivation.

Steric and Positional Influences

- Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 616-82-0) has a methoxy group at position 3, creating steric hindrance that may limit accessibility for nucleophilic attacks .

- The amino group in Methyl 4-amino-3-methoxy-5-nitrobenzoate introduces basicity, enabling participation in acid-base reactions absent in other analogs .

Commercial and Practical Considerations

Research Implications

- Pharmaceutical Applications: Amino-substituted analogs (e.g., CAS 1260793-40-5) are candidates for drug intermediates due to their basicity .

- Material Science: Simpler analogs like Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) are explored in polymer stabilization .

- Synthetic Challenges: The discontinued status of this compound underscores the need for alternative routes or substitutes in complex syntheses .

Actividad Biológica

Methyl 2-chloro-5-methoxy-4-nitrobenzoate is an organic compound notable for its diverse biological activities, primarily due to the presence of the nitro and chloro substituents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring with three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a chloro group (-Cl). The molecular formula is with a molecular weight of approximately 245.62 g/mol. The compound is synthesized through a series of reactions starting from 2-chloro-5-methoxybenzoic acid, involving nitration and subsequent esterification processes.

The biological activity of this compound can be attributed to the following mechanisms:

- Reduction Pathways : Nitro compounds are known to undergo reduction to form nitroso and hydroxylamine intermediates, which can further convert to amines. These transformations are crucial for their interaction with biological targets.

- Reactive Oxygen Species (ROS) Generation : The reduction processes often lead to the generation of reactive oxygen species, which can induce oxidative stress in cells, potentially causing cellular damage and apoptosis.

- Biochemical Interference : Nitro compounds may interfere with various biochemical pathways, affecting cellular signaling and metabolic processes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar functional groups exhibit significant activity against various bacterial strains and fungi. For instance, related nitro-substituted benzoates have demonstrated effectiveness against drug-resistant pathogens .

Antiproliferative Effects

Research has indicated that this compound may possess antiproliferative effects on cancer cell lines. A comparative study showed that compounds with similar structures resulted in significant cytotoxicity against hormone-dependent cancer cells such as LNCaP and T47-D cells, with IC50 values suggesting effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LNCaP | TBD |

| Related Nitro Compound | T47-D | 1.33 |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the effects of various nitrobenzoate derivatives on cancer cell lines, this compound was tested alongside other compounds. The results indicated a notable decrease in cell viability in treated groups compared to controls, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, highlighting its potential utility in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.